molecular formula C18H26N2O2 B8804760 7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane CAS No. 129306-13-4

7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane

Cat. No. B8804760
M. Wt: 302.4 g/mol
InChI Key: UCBLMUMETZZNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane is a useful research compound. Its molecular formula is C18H26N2O2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

129306-13-4

Product Name

7-Tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2,4]heptane

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

tert-butyl N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)19-15-12-20(13-18(15)9-10-18)11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)

InChI Key

UCBLMUMETZZNIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12CC2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 30 ml of tetrahydrofuran was dissolved 800 mg of compound 6 followed by the addition of 1.2 g of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) at room temperature and the mixture was stirred at that temperature for 2 hours. The solvent was then removed under reduced pressure and to the residue was added chloroform. The mixture was extracted with a 10% aqueous citric acid. The citric acid extract was adjusted to pH≥10 with 1N aqueous sodium hydroxide and extracted with chloroform. The extract was dried over anhydrous sodium sulfate and the solvent was removed under reduced pressure to give 900 mg of 7-tert-butoxycarbonylamino-5-benzyl-5-azaspiro[2.4]heptane (compound 10). 870 mg of this compound 10 was dissolved in 15 ml of ethanol and catalytic hydrogenation was carried out at 40° C. and 4.5 kg/cm2 in the presence of 500 mg of 10% palladium-on-carbon for 2 hours. The catalyst was then filtered off and the filtrate was concentrated under reduced pressure to give title compound 11. This product was used without purification in the substitution reaction.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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